molecular formula C13H17N3O3S B2406751 1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1428371-44-1

1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2406751
CAS No.: 1428371-44-1
M. Wt: 295.36
InChI Key: WZXHEMAUHVVIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent Development

Research into pyridonecarboxylic acids as antibacterial agents has led to the synthesis of compounds with amino- and hydroxy-substituted cyclic amino groups, including 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3- carboxylic acids, which are structurally related to 1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide. These compounds have shown promising in vitro and in vivo antibacterial activities, suggesting potential for further biological study (Egawa et al., 1984).

Synthesis for Antibacterial Application

The synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents have been studied. These compounds, synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives, are closely related to the compound and highlight the potential for developing effective antibacterial agents (Miyamoto et al., 1987).

Potential Opiate Receptor Affinity

Research into 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers, which are analogues of a pharmaceutical compound used as a building block, suggests potential affinity to the opiate-μ receptor. This research provides insights into the structural analogues and potential receptor interactions for compounds like this compound (Vilsmaier et al., 1996).

Development of Antitumor Agents

Studies on 2-cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents have shown that a 2-cyclopropyl substituent can significantly increase the effectiveness against hypoxic cells. This research is relevant as it highlights the importance of cyclopropyl substituents in the development of antitumor agents, closely related to the structure of the compound (Naylor et al., 1997).

Study on Azetidinylquinolones

Research on 7-azetidinylquinolones as antibacterial agents, including their synthesis and biological activity, suggests that the azetidine moiety can significantly influence antibacterial potency. This study's findings are relevant for understanding the potential antibacterial applications of this compound (Frigola et al., 1994).

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9-3-2-4-12(14-9)15-13(17)10-7-16(8-10)20(18,19)11-5-6-11/h2-4,10-11H,5-8H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXHEMAUHVVIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.